
3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid, also known as ferulic acid, is an organic compound commonly found in plant cell walls. It is a derivative of cinnamic acid and is known for its antioxidant properties. This compound is widely studied for its potential health benefits and applications in various fields, including medicine, cosmetics, and food industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid typically involves the following steps:
Starting Material: The synthesis often begins with vanillin (4-hydroxy-3-methoxybenzaldehyde).
Condensation Reaction: Vanillin undergoes a condensation reaction with malonic acid in the presence of a base, such as pyridine, to form ferulic acid.
Decarboxylation: The intermediate product is then subjected to decarboxylation to yield the final product.
Industrial Production Methods
In industrial settings, ferulic acid can be extracted from natural sources such as rice bran, wheat bran, and other cereal grains. The extraction process typically involves:
Hydrolysis: The plant material is treated with an alkaline solution to hydrolyze the ester bonds, releasing ferulic acid.
Purification: The crude extract is then purified using techniques such as crystallization or chromatography to obtain pure ferulic acid.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroferulic acid.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, such as etherification or esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Acidic or basic catalysts are employed for substitution reactions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields dihydroferulic acid.
Substitution: Forms various esters and ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its antioxidant properties. It helps in scavenging free radicals, thereby protecting cells from oxidative stress. It is also investigated for its potential anti-inflammatory and antimicrobial activities.
Medicine
Ferulic acid is explored for its therapeutic potential in treating various diseases. Its antioxidant properties make it a candidate for preventing and treating conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry
In the cosmetics industry, ferulic acid is used in formulations to protect the skin from UV damage and to enhance the stability of other antioxidants like vitamins C and E. In the food industry, it is used as a preservative due to its antioxidant properties.
Wirkmechanismus
The mechanism by which 3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating an electron, thereby preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
UV Protection: It absorbs UV radiation, protecting the skin from UV-induced damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic Acid: The parent compound of ferulic acid, known for its antimicrobial properties.
Coumaric Acid: Another derivative of cinnamic acid with antioxidant and anti-inflammatory properties.
Sinapic Acid: Similar to ferulic acid but with additional methoxy groups, enhancing its antioxidant activity.
Uniqueness
3-(4-Hydroxy-3-methoxy-phenyl)-2-methyl-acrylic acid stands out due to its combined antioxidant, anti-inflammatory, and UV-protective properties. Its ability to stabilize other antioxidants makes it particularly valuable in cosmetic formulations.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3,(H,13,14)/b7-5+ |
InChI-Schlüssel |
YHOAZFMXZXWRHC-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=C\C1=CC(=C(C=C1)O)OC)/C(=O)O |
Kanonische SMILES |
CC(=CC1=CC(=C(C=C1)O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
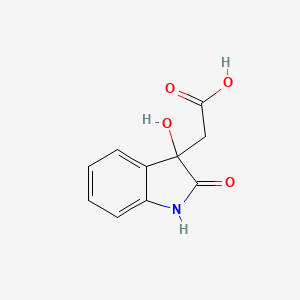
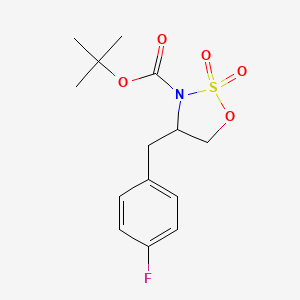

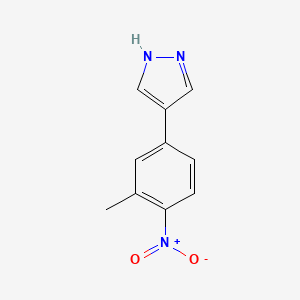
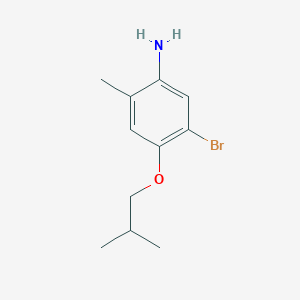
![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
![2-[4-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B12073541.png)
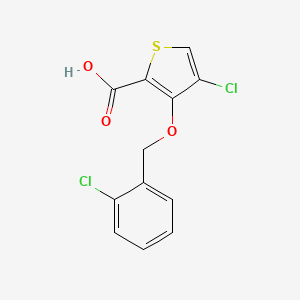
![[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol](/img/structure/B12073547.png)

![2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B12073563.png)
![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)

